KSK213

Antibacterial Chlamydia trachomatis 2-pyridone amide

KSK213 is a second-generation 1,2,3-triazole-based 2-pyridone amide that selectively inhibits C. trachomatis infectivity (EC50=59–60 nM) by targeting bacterial transcriptional machinery—arresting EB-to-RB differentiation. Unlike broad-spectrum antibiotics, it preserves commensal flora and exhibits ~21-fold greater potency than first-generation KSK120. Its unique mechanism, high selectivity, and defined resistance profile (HepA/Rnc mutations) make it an indispensable tool for C. trachomatis research.

Molecular Formula C28H25N3O2S
Molecular Weight 467.587
CAS No. 1876429-73-0
Cat. No. B608391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSK213
CAS1876429-73-0
SynonymsKSK213;  KSK-213;  KSK 213.
Molecular FormulaC28H25N3O2S
Molecular Weight467.587
Structural Identifiers
SMILESNC(C(N(C(C(NC1=CC=CC=C1)=O)CS2)C2=C3C4CC4)=O)=C3CC5=CC=CC6=C5C=CC=C6
InChIInChI=1S/C28H25N3O2S/c29-25-22(15-19-9-6-8-17-7-4-5-12-21(17)19)24(18-13-14-18)28-31(27(25)33)23(16-34-28)26(32)30-20-10-2-1-3-11-20/h1-12,18,23H,13-16,29H2,(H,30,32)
InChIKeyMCGQUSRJFYNODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KSK213 (CAS 1876429-73-0) Procurement Guide: A Selective 2-Pyridone Amide Inhibitor of Chlamydia trachomatis Infectivity


KSK213 (CAS 1876429-73-0) is a second-generation, 1,2,3-triazole-based 2-pyridone amide [1]. It functions as a potent and selective inhibitor of Chlamydia trachomatis infectivity by targeting the bacterial transcriptional machinery, a mechanism distinct from that of broad-spectrum antibiotics [1]. The compound is characterized by its high potency against C. trachomatis (EC50 = 59–60 nM) and its favorable selectivity profile, including a lack of activity against closely related Chlamydia species and commensal flora [1][2].

KSK213 (CAS 1876429-73-0) vs. Broad-Spectrum Antibiotics: The Critical Case for a Narrow-Spectrum Chlamydia Inhibitor


Generic substitution of KSK213 with broad-spectrum antibiotics like doxycycline or azithromycin, or with the first-generation analog KSK120, is scientifically unsound due to fundamental differences in mechanism of action, selectivity, and potency. Broad-spectrum antibiotics indiscriminately target both pathogenic and commensal bacteria, disrupting the microbiome and contributing to antimicrobial resistance [1]. Conversely, KSK213 exhibits a unique, highly selective mode of action that appears specific to C. trachomatis [1][2]. Furthermore, KSK213 is significantly more potent (approximately 21-fold) and mechanistically distinct from its predecessor, KSK120, which targets glucose metabolism rather than transcription [1][3].

KSK213 (CAS 1876429-73-0) Quantitative Differentiation: Evidence-Based Selection Criteria


KSK213 vs. First-Generation KSK120: A 21-Fold Improvement in Potency

KSK213 demonstrates a substantial increase in potency compared to the first-generation 2-pyridone amide, KSK120. This improvement is quantified by the 50% effective concentration (EC50) in inhibiting C. trachomatis infectivity. KSK213 achieves an EC50 of 59 nM [1], whereas KSK120 has a reported EC50 of 1.25 µM (1250 nM) [2]. This represents an approximately 21-fold increase in potency for KSK213.

Antibacterial Chlamydia trachomatis 2-pyridone amide

KSK213 Species Selectivity: Potent Against C. trachomatis, Inactive Against Closely Related Chlamydia Species

KSK213 exhibits a remarkable species-specificity. In direct comparative assays, KSK213 at a concentration of 2.5 µM had no inhibitory effect on the mouse pathogen Chlamydia muridarum or the guinea pig pathogen Chlamydia caviae, despite being a potent inhibitor of C. trachomatis [1]. In the same experimental conditions, C. trachomatis infectivity was inhibited by over 90% [1].

Selectivity Chlamydia trachomatis Chlamydia muridarum

KSK213 Demonstrates a Superior Microbiome-Sparing Profile vs. Doxycycline and Azithromycin

In contrast to broad-spectrum antibiotics like doxycycline and azithromycin, which are known to disrupt the commensal flora [1], KSK213 exhibits a narrow spectrum of activity. It has been shown to be inactive against representative species of the gut commensal flora and non-toxic to human cells at concentrations up to 25 µM [2]. This concentration is more than 400-fold higher than its EC50 against C. trachomatis.

Microbiome Commensal flora Selectivity

KSK213 Resistance Profile is Distinct from KSK120, Indicating a Unique Mechanism of Action

Resistance to KSK213 is mediated by a unique combination of amino acid substitutions in a DEAD/DEAH RNA helicase (HepAG571S) and RNase III (RncP177T), suggesting inhibition of the transcriptional machinery [1]. In contrast, resistance to the first-generation analog KSK120 is mediated by mutations in the glucose-6-phosphate (G-6P) transporter UhpC [2]. Notably, mutations conferring resistance to KSK120 do not confer resistance to KSK213 [1].

Mechanism of action Drug resistance Transcriptional inhibition

KSK213 (CAS 1876429-73-0) Application Scenarios: From Target Validation to Advanced Chlamydia Research


Mechanistic Studies of C. trachomatis Transcription and Developmental Cycle Regulation

The unique mechanism of action of KSK213, which targets the bacterial transcriptional machinery and prevents the differentiation of elementary bodies (EBs) into reticulate bodies (RBs), makes it an invaluable tool for dissecting the early stages of the C. trachomatis developmental cycle [1]. Researchers can use KSK213 to synchronize and arrest the infection cycle at a specific point, enabling detailed transcriptomic and proteomic analyses of early gene expression that are not possible with antibiotics that simply kill the bacteria or arrest replication at later stages.

Investigating Host-Pathogen Interactions Without the Confounding Factor of Microbiome Disruption

The high selectivity of KSK213 for C. trachomatis, demonstrated by its inactivity against closely related Chlamydia species and commensal flora [1][2], enables its use in complex in vitro and in vivo models where the native microbiome must be preserved. This is a critical advantage for studies exploring the role of the microbiome in susceptibility to and pathogenesis of C. trachomatis infection, as it allows researchers to specifically inhibit the pathogen without altering the microbial community structure.

Generating and Studying Drug-Resistant C. trachomatis Strains to Elucidate Resistance Mechanisms

The well-defined resistance profile of KSK213, involving mutations in the RNA helicase HepA and RNase III Rnc genes [1], provides a powerful tool for forward genetics and functional genomics in C. trachomatis. By generating and characterizing KSK213-resistant mutants, researchers can gain novel insights into the function and essentiality of these genes in the context of infection, a valuable approach given the limited genetic tools available for this obligate intracellular pathogen.

Validating Novel Anti-Chlamydial Targets and Screening for Synergistic Compounds

Given its potent activity (EC50 = 59 nM) and distinct mechanism of action, KSK213 serves as an excellent positive control and benchmark compound in high-throughput screening campaigns aimed at identifying new inhibitors of C. trachomatis [1]. Its well-characterized selectivity profile [2] also makes it a reliable tool for validating the on-target activity of new chemical entities in secondary assays, ensuring that novel compounds are indeed acting on the intended C. trachomatis-specific pathways.

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